molecular formula C18H21NO3S B2391195 N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide CAS No. 714209-75-3

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide

Cat. No.: B2391195
CAS No.: 714209-75-3
M. Wt: 331.43
InChI Key: DGEFKOUOOBGQNY-UHFFFAOYSA-N
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Description

N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group at the 4-position. The oxane ring is further connected via a methylene bridge to the amide nitrogen of the thiophene-2-carboxamide core.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-6-4-14(5-7-15)18(8-10-22-11-9-18)13-19-17(20)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEFKOUOOBGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330643
Record name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714209-75-3
Record name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxane ring, followed by the introduction of the methoxyphenyl group. The thiophene ring is then attached through a series of reactions that may include halogenation, nucleophilic substitution, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
  • Molecular Formula : C21H24N2O3S
  • Molecular Weight : 388.49 g/mol
  • CAS Number : 1091074-20-2

The structure of the compound features a thiophene ring, which is known for its diverse biological activities, and an oxan moiety that enhances its solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

  • Cell Lines Tested : Breast cancer (MCF-7), Colon cancer (HCT116)
  • Mechanism of Action : Induction of apoptosis and inhibition of cell cycle progression.
  • Results : The compound demonstrated IC50 values in the low micromolar range, suggesting potent anticancer effects.
Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis induction
HCT1163.5Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is thought to contribute to its antibacterial activity.

Antimicrobial Activity Data Table

PathogenActivity LevelMechanism of Action
Staphylococcus aureusModerateDisruption of cell membrane integrity
Escherichia coliStrongInhibition of dihydropteroate synthase

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene ring or substituents on the oxan moiety can significantly influence biological activity.

Key Findings from SAR Studies

  • Substituent Effects : Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
  • Linker Variations : Alterations in the linker between the thiophene and oxan moieties can modulate potency.
  • Hydrophilicity : Increased hydrophilicity through methoxy substitutions improves bioavailability.

Mechanism of Action

The mechanism of action of N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Core Modifications

JW-55 (N-[4-[[[[Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl]amino]carbonyl]phenyl]-2-furancarboxamide) Core Structure: Replaces the thiophene ring with a furan-2-carboxamide. Biological Activity: Inhibits Wnt/β-catenin signaling, demonstrating antiproliferative effects in cancer models .

ML402 (N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide) Core Structure: Shares the thiophene-2-carboxamide backbone but substitutes the oxane-methoxyphenyl group with a phenoxyethyl chain.

Substituent Variations

N-1-Adamantyl-5-methylthiophene-2-carboxamide

  • Substituent : Features a rigid adamantyl group instead of the oxane-methoxyphenyl moiety.
  • Physicochemical Properties : Higher lipophilicity due to the adamantyl group, which may enhance membrane permeability .

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide

  • Substituent : Includes a sulfonyl group and dual chloro substituents.
  • Key Difference : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and solubility compared to the methoxyphenyl-oxane group .

Physicochemical and Pharmacological Data Comparison

Compound Name Core Structure Substituent Molecular Weight Melting Point (°C) Biological Activity Reference
N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-Methoxyphenyl-oxane-methyl ~405 (estimated) N/A Not reported (analogs suggest Wnt or ion channel modulation) -
JW-55 Furan-2-carboxamide 4-Methoxyphenyl-oxane-methyl 521.56 N/A Wnt/β-catenin inhibition
ML402 Thiophene-2-carboxamide Phenoxyethyl 368.86 N/A TREK-1 potassium channel activation
N-1-Adamantyl-5-methylthiophene-2-carboxamide Thiophene-2-carboxamide Adamantyl 313.44 132–134 Antimycobacterial activity
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Thiophene-2-carboxamide Bis-chlorophenyl-sulfonyl 426.34 N/A Not reported

Biological Activity

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide, a compound with the CAS number 714209-75-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C18H21NO3S, with a molar mass of approximately 331.43 g/mol. The compound features a thiophene ring, an oxan moiety, and a methoxyphenyl group, which are significant for its biological interactions.

Anticancer Properties

Recent studies indicate that derivatives of compounds similar to this compound have shown promising anticancer activities. For instance, hybrid compounds combining different molecular frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BHeLa3.2
N-[4-(4-methoxyphenyl)oxan-4-yl]methyl thiophene derivativeMCF-7TBD

Inhibition of Caenorhabditis elegans Growth

In related research, compounds structurally similar to N-[4-(4-methoxyphenyl)oxan-4-yl]methyl thiophene derivatives have been tested for their ability to inhibit the hatch and growth of Caenorhabditis elegans. The findings suggest that specific structural components are crucial for biological activity, emphasizing the importance of the methoxy group in achieving these effects .

Synthesis and Evaluation

A study published in 2015 synthesized various derivatives of methoxyphenyl oxazole compounds, some of which were evaluated for their biological activity against C. elegans. The results indicated that while some derivatives lacked activity, the parent compound displayed significant inhibitory effects . This highlights the necessity of maintaining certain structural elements for desired bioactivity.

Table 2: Biological Evaluation Results

Compound TypeActivity ObservedReference
Methoxyphenyl Oxazole DerivativesNo significant effect on C. elegans hatch/growth
Parent CompoundSignificant inhibition

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its interaction with cellular pathways involved in apoptosis and cell cycle regulation may contribute to its anticancer properties. Further research is required to clarify these pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted oxane intermediate. Key steps include:

  • Step 1 : Activation of the carboxylic acid group using coupling agents like EDCI or HOBt in anhydrous DMF .
  • Step 2 : Nucleophilic substitution or amide bond formation under controlled temperatures (0–25°C) to minimize side reactions .
  • Optimization : Solvent choice (e.g., dichloromethane vs. DMF), stoichiometry of reagents, and reaction time monitoring via TLC or HPLC .
    • Characterization : Confirm structure and purity using 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How can researchers validate the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the oxane ring (δ 3.5–4.5 ppm for methylene groups), methoxyphenyl (δ 3.8 ppm for OCH3_3), and thiophene protons (δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What physicochemical properties are critical for handling and storage of this compound?

  • Key Properties :

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, DMF
StabilityHygroscopic; store under inert gas (N2_2) at −20°C
Melting Point180–185°C (predicted based on analogs)

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Approach :

  • Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
  • Cellular Assays : Measure downstream effects (e.g., apoptosis via caspase-3 activation) in cancer cell lines (e.g., MCF-7, HeLa) .
  • Molecular Docking : Model interactions with putative targets (e.g., kinases) using software like AutoDock Vina .
    • Validation : Compare activity against structurally similar compounds (e.g., N-(4-methoxyphenyl)thiophene-2-carboxamide analogs) to establish structure-activity relationships (SAR) .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting :

  • Purity Verification : Re-test compound purity via HPLC and exclude batch variability .
  • Assay Standardization : Use consistent cell lines, incubation times, and controls (e.g., doxorubicin as a positive control) .
  • Orthogonal Assays : Confirm results using complementary methods (e.g., fluorescence-based viability assays vs. ATP luminescence) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Workflow :

  • ADMET Prediction : Use tools like SwissADME to predict logP, bioavailability, and CYP450 interactions .
  • Scaffold Modification : Introduce substituents (e.g., fluorination at the oxane ring) to enhance metabolic stability .
  • Synthetic Feasibility : Prioritize derivatives with fewer synthetic steps using retrosynthetic analysis (e.g., via Synthia™) .

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